molecular formula C10H14 B14720267 (4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene CAS No. 13304-05-7

(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene

Cat. No.: B14720267
CAS No.: 13304-05-7
M. Wt: 134.22 g/mol
InChI Key: YFCFOZJMGWBVFX-AOOOYVTPSA-N
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Description

(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene is a bicyclic organic compound that belongs to the class of naphthalenes It is characterized by its hexahydro structure, which means it has six additional hydrogen atoms compared to naphthalene, making it a saturated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene can be achieved through several methods. One common approach involves the hydrogenation of naphthalene under high pressure and temperature in the presence of a catalyst such as palladium or platinum. This process adds hydrogen atoms to the naphthalene ring, resulting in the formation of hexahydronaphthalene .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of naphthalene to hexahydronaphthalene. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene is unique due to its specific stereochemistry and the presence of six additional hydrogen atoms compared to naphthalene. This structural difference imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

13304-05-7

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,8a-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2/t9-,10+

InChI Key

YFCFOZJMGWBVFX-AOOOYVTPSA-N

Isomeric SMILES

C1CC[C@H]2C=CC=C[C@H]2C1

Canonical SMILES

C1CCC2C=CC=CC2C1

Origin of Product

United States

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